N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide
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Overview
Description
N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a chemical compound with a complex structure that includes a cyclohexyl ring, an acetamide group, and a hydroxyethyl-isopropyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethyl-isopropyl-amino group: This step involves the reaction of the cyclohexyl intermediate with 2-hydroxyethylamine and isopropylamine under controlled conditions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and isopropyl-amino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide
- N-{4-[(2-Hydroxy-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
- N-{4-[(2-Hydroxy-ethyl)-propyl-amino]-cyclohexyl}-acetamide
Uniqueness
N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group, in particular, may influence its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(8-9-16)13-6-4-12(5-7-13)14-11(3)17/h10,12-13,16H,4-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUMEMUVUAAHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCC(CC1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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